molecular formula C14H13NO5 B1452737 2-(2,3-Dimethoxyphenoxy)nicotinic acid CAS No. 1160264-58-3

2-(2,3-Dimethoxyphenoxy)nicotinic acid

Cat. No. B1452737
CAS RN: 1160264-58-3
M. Wt: 275.26 g/mol
InChI Key: NNJPKEDZLAKOKB-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxyphenoxy)nicotinic acid is a unique chemical compound with the molecular formula C14H13O5N1 . It is provided to researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-(2,3-Dimethoxyphenoxy)nicotinic acid is represented by the SMILES string O=C(O)C1=CC=CN=C1OC2=CC=CC(OC)=C2OC . The InChI representation is 1S/C14H13NO5/c1-18-10-6-3-7-11(12(10)19-2)20-13-9(14(16)17)5-4-8-15-13/h3-8H,1-2H3,(H,16,17) .


Physical And Chemical Properties Analysis

2-(2,3-Dimethoxyphenoxy)nicotinic acid is a solid substance . It has a molecular weight of 275.26 . The density is 1.3±0.1 g/cm3, and it has a boiling point of 416.8±45.0 °C at 760 mmHg .

Scientific Research Applications

Pharmacology: Cardiovascular Therapeutics

2-(2,3-Dimethoxyphenoxy)nicotinic acid: has been explored for its potential cardiovascular benefits. Derivatives of nicotinic acid, like this compound, have shown promise in treating dyslipidemia and preventing cardiovascular diseases . The compound’s ability to modulate lipid levels could be harnessed to develop new medications that reduce the risk of heart attacks and atherosclerotic diseases.

Biochemistry: Enzyme Modulation

In biochemistry, this compound is of interest for its role in enzyme modulation. It could affect the activity of enzymes involved in metabolic pathways, potentially leading to new insights into the treatment of metabolic disorders .

Medicinal Chemistry: Drug Design

“2-(2,3-Dimethoxyphenoxy)nicotinic acid” is significant in medicinal chemistry for drug design. Its structure serves as a scaffold for creating new molecules with enhanced therapeutic properties, particularly in the realm of anti-inflammatory and analgesic medications .

Organic Synthesis: Chemical Precursor

The compound is used in organic synthesis as a chemical precursor. Its molecular structure allows for various chemical modifications, making it a versatile starting point for synthesizing a wide range of organic compounds .

Analytical Chemistry: Chemical Analysis

In analytical chemistry, “2-(2,3-Dimethoxyphenoxy)nicotinic acid” can be used as a standard or reference compound in chromatography and spectrometry. Its well-defined structure and properties facilitate the accurate analysis of complex chemical mixtures .

Environmental Science: Plant Stress Resistance

Research in environmental science has investigated the use of nicotinic acid derivatives to enhance plant stress resistance. Studies suggest that such compounds can improve plant tolerance to abiotic stressors like heavy metals, which is crucial for maintaining ecosystem balance .

Safety and Hazards

The safety information indicates that 2-(2,3-Dimethoxyphenoxy)nicotinic acid is classified as a combustible solid . The flash point is not applicable . It’s important to keep the product and empty container away from heat and sources of ignition .

properties

IUPAC Name

2-(2,3-dimethoxyphenoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-18-10-6-3-7-11(12(10)19-2)20-13-9(14(16)17)5-4-8-15-13/h3-8H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJPKEDZLAKOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC2=C(C=CC=N2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101229157
Record name 2-(2,3-Dimethoxyphenoxy)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethoxyphenoxy)nicotinic acid

CAS RN

1160264-58-3
Record name 2-(2,3-Dimethoxyphenoxy)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-Dimethoxyphenoxy)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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